molecular formula C28H20N2O7 B3156172 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid CAS No. 82131-85-9

2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid

Cat. No.: B3156172
CAS No.: 82131-85-9
M. Wt: 496.5 g/mol
InChI Key: DCXQKOZJGJDLKU-UHFFFAOYSA-N
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Description

2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid is a synthetic organic compound characterized by a central biphenyl ether scaffold substituted with carbamoyl and benzoyl groups. Its structure features two benzoic acid moieties linked via a phenoxy group and an amide bond.

Properties

IUPAC Name

2-[[4-[4-[(2-carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O7/c31-25(21-5-1-3-7-23(21)27(33)34)29-17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)30-26(32)22-6-2-4-8-24(22)28(35)36/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXQKOZJGJDLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-carboxybenzoyl chloride and 4-aminophenoxybenzene, followed by further functionalization steps to introduce the remaining aromatic rings and carboxylic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s core structure aligns with several pharmacologically active analogs. Key comparisons include:

Compound Name Structural Features Functional Groups Pharmacological Use Reference
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid Biphenyl ether, carbamoyl, benzoyl, benzoic acid Carboxylic acid, amide, ether Under investigation -
Bezafibrate (BM15075) Phenoxy, carbamoyl, methylpropanoic acid Carboxylic acid, amide, ether Hypolipidemic (lowers triglycerides/cholesterol)
Phthalylsulfathiazole Sulfamoyl, thiazole, benzoic acid Sulfonamide, thiazole, carboxylic acid Antibacterial (GI infections)
4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid Terephthaloyl-linked benzoic acids Carboxylic acid, amide Research compound (structural studies)
4-[4-(2-Carboxybenzoyl)phenyl]butyric acid Butyric acid chain, benzoyl group Carboxylic acid, alkyl chain Not specified (industrial applications)

Key Observations:

  • Bezafibrate: Shares phenoxy and carbamoyl groups but replaces one benzoic acid with a methylpropanoic acid chain. This modification enhances lipid solubility, improving bioavailability for hypolipidemic action .
  • Phthalylsulfathiazole: Substitutes phenoxy with a sulfamoyl-thiazole group, conferring antibacterial properties via sulfonamide activity. The absence of this group in the target compound suggests divergent biological targets .
  • Terephthaloyl Analogs : The terephthaloyl core () replaces the biphenyl ether, reducing conformational flexibility but maintaining hydrogen-bonding capacity via dual amides .

Physicochemical Properties

  • Solubility: The dual carboxylic acid groups in the target compound enhance hydrophilicity compared to alkyl-substituted analogs (e.g., 4-[4-(2-carboxybenzoyl)phenyl]butyric acid) . However, bezafibrate’s methylpropanoic acid moiety balances polarity and lipophilicity for oral absorption .
  • Synthesis : Diazotization and coupling reactions (common in azo compounds, ) may apply to derivatives of this compound. However, its synthesis likely involves amide bond formation and ether linkages, similar to phthalylsulfathiazole’s preparation .

Pharmacological Potential

  • Hypolipidemic Activity : Structural similarity to bezafibrate suggests possible PPAR-α agonism, though the biphenyl ether scaffold may alter binding affinity .
  • Antibacterial Deficiency : Unlike phthalylsulfathiazole, the absence of a sulfonamide group likely negates antibacterial effects .

Research Findings and Data Tables

Table 1: Functional Group Impact on Bioactivity

Functional Group Example Compound Effect on Bioactivity
Carboxylic acid Target compound Enhances solubility, hydrogen bonding
Sulfamoyl-thiazole Phthalylsulfathiazole Confers antibacterial activity
Methylpropanoic acid Bezafibrate Optimizes lipophilicity for absorption

Biological Activity

2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid, a complex organic compound with the molecular formula C29H22N2O6, has attracted attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into its synthesis, biological mechanisms, and research findings related to its activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation reaction between 2-carboxybenzoyl chloride and 4-aminophenoxybenzene, followed by functionalization steps to introduce the remaining aromatic rings and carboxylic acid groups. The process often requires specific catalysts, controlled temperatures, and solvents to ensure high yields and purity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly proteins and enzymes involved in cancer cell survival. The compound exhibits the ability to bind to specific proteins, potentially altering their activity and leading to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound can inhibit key enzymes that are crucial for cancer cell proliferation.
  • Modulation of Signaling Pathways : It may influence signaling pathways that are dysregulated in cancer cells, promoting apoptosis or programmed cell death.

Case Studies

  • Anti-Cancer Activity : A study highlighted the compound's ability to selectively bind to anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancers. This binding could lead to enhanced apoptosis in cancer cells that depend on these proteins for survival .
  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways associated with cancer progression. The compound demonstrated significant inhibitory effects on specific targets with IC50 values indicating potent activity .

Table 1: Summary of Biological Activities

Activity Target Effect Reference
Enzyme InhibitionVarious metabolic enzymesSignificant inhibition
Binding AffinityBcl-2 family proteinsInduces apoptosis in cancer cells
Modulation of SignalingApoptotic pathwaysPromotes apoptosis

Q & A

Q. What protocols ensure ethical and accurate reporting of negative results in bioactivity studies?

  • Publish full datasets (e.g., Zenodo) including raw HPLC chromatograms, assay controls, and statistical outliers. Use MIAME (Minimum Information About a Medicinal Chemistry Experiment) guidelines to standardize reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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